tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate
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Overview
Description
tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate is a spirocyclic compound with a unique three-dimensional structure. This compound is part of a series of advanced angular [3.3]heptanes developed by Carreira and coworkers . The spirocyclic scaffold of this compound provides it with distinct physicochemical properties, making it a valuable building block in drug discovery and other chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-hydroxy-1-oxaspiro[3One common method involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in the design of biologically active molecules.
Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate is primarily related to its ability to interact with specific molecular targets. The spirocyclic scaffold provides a rigid and unique three-dimensional structure that can enhance binding affinity and selectivity for target proteins. This compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate: Another spirocyclic compound with a similar structure but different functional groups.
tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate: A related compound with an azaspiro scaffold.
tert-Butyl 6-hydroxyspiro[3.3]heptan-2-ylcarbamate: Similar structure with a hydroxyl group at a different position.
Uniqueness
The uniqueness of tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate lies in its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl carbamate group. This combination of functional groups and the rigid spirocyclic scaffold provides distinct physicochemical properties that can be leveraged in various research and industrial applications .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-4-11(5-7)8(13)6-15-11/h7-8,13H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
RFNXIZFQGCGENS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C(CO2)O |
Origin of Product |
United States |
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